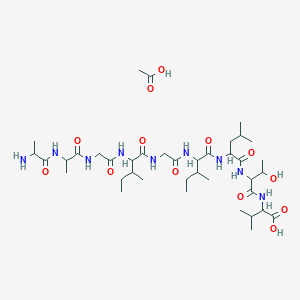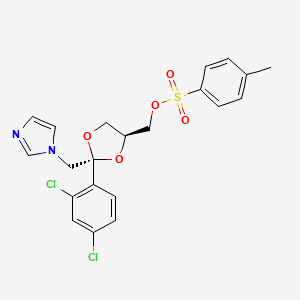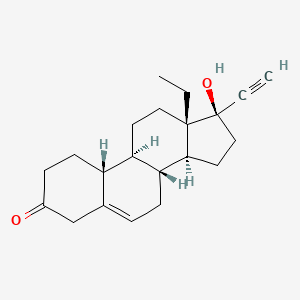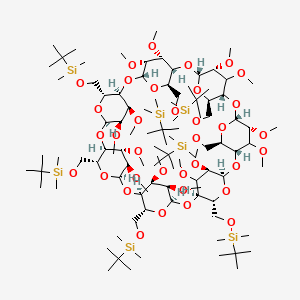
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a complex compound with a mixture of diastereomers . It is an intricate and multifaceted amalgamation of isomeric structures with utilities lying in its profound capability to interact with and antagonize particular compound receptors .
Molecular Structure Analysis
The molecular formula of this compound is C26H31NO8 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . It is soluble in dichloromethane, ethyl acetate, and tetrahydrofuran . The molecular weight is 485.53 .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia) involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the acetamido and carboxyethyl groups. The benzylidene group is then formed, and the benzyl groups are added to the hydroxyl groups. Finally, the dia mixture is obtained by deprotection of the benzyl groups.", "Starting Materials": [ "Glucose", "Acetic anhydride", "Ethyl bromoacetate", "Benzaldehyde", "Benzyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Glucose is protected with acetic anhydride to form the acetyl glucose.", "The ethyl bromoacetate is added to the acetyl glucose in the presence of sodium hydroxide to form the carboxyethyl glucose.", "The benzaldehyde is added to the carboxyethyl glucose in the presence of hydrochloric acid to form the benzylidene glucose.", "The hydroxyl groups on the benzylidene glucose are protected with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene glucose.", "The acetamido group is introduced to the benzyl protected benzylidene glucose by reaction with acetic anhydride in the presence of sodium hydroxide to form the acetamido benzyl protected benzylidene glucose.", "The benzyl groups are added to the hydroxyl groups on the acetamido benzyl protected benzylidene glucose by reaction with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene benzyl glucose.", "The dia mixture is obtained by deprotection of the benzyl groups on the benzyl protected benzylidene benzyl glucose using hydrochloric acid in methanol and diethyl ether." ] } | |
Numéro CAS |
15008-41-0 |
Formule moléculaire |
C₂₅H₂₉NO₈ |
Poids moléculaire |
471.5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1'-13C]uridine](/img/structure/B1146227.png)



